molecular formula C9H12N2O3 B1335181 (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid CAS No. 890092-87-2

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Cat. No.: B1335181
CAS No.: 890092-87-2
M. Wt: 196.2 g/mol
InChI Key: SOAAGCCBFNEUKR-UHFFFAOYSA-N
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Description

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid has several applications in scientific research:

Future Directions

The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it is plausible that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may interact with similar targets.

Mode of Action

Related compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially inhibit the activity of these enzymes, leading to therapeutic effects.

Biochemical Pathways

Related compounds have been found to affect pathways related to the production of free radicals and reactive oxygen species . This suggests that this compound may also influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It is known that the presence of a pyridine core in the molecule can increase bioavailability .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

It is known that the compound is hygroscopic and should be stored away from water and oxidizing agents . This suggests that humidity and the presence of oxidizing agents in the environment could potentially affect the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid typically involves the cyclocondensation of hydrazine with a β-diketone, followed by subsequent functionalization steps. One common method includes the reaction of 3,5-dimethylpyrazole with acetic anhydride to introduce the acetyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or aryl derivatives .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    4-Acetylpyrazole: Does not have the dimethyl substitutions, which may affect its chemical properties and reactivity.

    1-Acetyl-3,5-dimethylpyrazole: Similar structure but different functional group positioning.

Uniqueness: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAAGCCBFNEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390323
Record name (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-87-2
Record name (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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